
サッカロカルシン B
概要
説明
サッカロカルシンBは、ユニークなテトロニック酸構造を持つマクロサイクリックラクトン系抗生物質です。キジャニミシン、クロロトリシン、テトロカルシン、バーシペロスタチンなどの化合物と構造的に関連しています。 サッカロカルシンBは、グラム陽性菌とクラミジア・トラコマチスに対して顕著な活性を示します 。その独特の構造と生物活性により、科学研究の対象となっています。
2. 製法
合成経路と反応条件: サッカロカルシンBの合成は、一般的に単純な有機分子から出発する複雑な有機反応を伴います。合成経路には、環化、グリコシル化、エステル化などの複数のステップが含まれます。 反応条件は、目的の生成物を高純度かつ高収率で得るために、特定の触媒、溶媒、温度制御を必要とする場合が多いです .
工業生産方法: サッカロカルシンBの工業生産は、一般的には放線菌であるサッカロトリックス・エアロコロニゲネス・サブsp. アンチビオティカを用いた発酵プロセスによって行われます。発酵液はその後、抽出および精製プロセスにかけられ、サッカロカルシンBが分離されます。 この方法は、大量の化合物を生産する効率の良さから好まれています .
3. 化学反応解析
反応の種類: サッカロカルシンBは、以下のような様々な化学反応を起こします。
酸化: サッカロカルシンBは酸化されて様々な誘導体を生成することができ、それらは異なる生物活性を示す可能性があります。
還元: 還元反応は、サッカロカルシンBの官能基を修飾し、その活性を変化させる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、サッカロカルシンBの様々な誘導体であり、それぞれが潜在的にユニークな生物活性と用途を持ちます .
4. 科学研究への応用
サッカロカルシンBは、幅広い科学研究に応用されています。
化学: マクロサイクリックラクトンとその化学的性質を研究するためのモデル化合物として役立ちます。
生物学: サッカロカルシンBは、抗生物質の作用機序と耐性を調べるために使用されます。
医学: グラム陽性菌とクラミジア・トラコマチスに対するその活性が、新しい抗生物質開発の候補となっています。
科学的研究の応用
Saccharocarcin B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying macrocyclic lactones and their chemical properties.
Biology: Saccharocarcin B is used to investigate the mechanisms of antibiotic action and resistance.
Medicine: Its activity against Gram-positive bacteria and Chlamydia trachomatis makes it a candidate for developing new antibiotics.
作用機序
サッカロカルシンBは、強力なDNA結合剤として作用し、DNA鎖にインターカレーションし、DNA複製と転写プロセスを阻害する構造的変化を引き起こします。また、DNA操作に関与する重要な酵素であるトポイソメラーゼの機能を阻害し、ゲノム不安定性と細胞死をもたらします。 この機序は、特定の癌細胞株に対して特に効果的であり、サッカロカルシンBは潜在的な標的型抗癌剤となっています .
類似化合物:
- キジャニミシン
- クロロトリシン
- テトロカルシン
- バーシペロスタチン
比較: サッカロカルシンBは、その特異的なテトロニック酸構造と、グラム陽性菌とクラミジア・トラコマチスの両方に顕著な活性を示すことから、ユニークです。
生化学分析
Biochemical Properties
Saccharocarcin B interacts with various enzymes, proteins, and other biomolecules. It acts as a potent DNA-binding agent, intercalating into DNA strands and inducing structural alterations that impede DNA replication and transcription processes .
Cellular Effects
Saccharocarcin B has been shown to disrupt the function of topoisomerases, crucial enzymes involved in DNA manipulation . This disruption contributes to genomic instability and cell death . Its selectivity towards certain cancer cell lines suggests a potential application as a targeted anticancer agent .
Molecular Mechanism
Saccharocarcin B exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its ability to intercalate into DNA strands and induce structural alterations impedes DNA replication and transcription processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Saccharocarcin B involves complex organic reactions, typically starting from simpler organic molecules. The synthetic route includes multiple steps such as cyclization, glycosylation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of Saccharocarcin B is generally achieved through fermentation processes using the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. The fermentation broth is then subjected to extraction and purification processes to isolate Saccharocarcin B. This method is preferred due to its efficiency in producing large quantities of the compound .
化学反応の分析
Types of Reactions: Saccharocarcin B undergoes various chemical reactions, including:
Oxidation: Saccharocarcin B can be oxidized to form different derivatives, which may exhibit varied biological activities.
Reduction: Reduction reactions can modify the functional groups in Saccharocarcin B, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the Saccharocarcin B molecule, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions are various derivatives of Saccharocarcin B, each with potentially unique biological activities and applications .
類似化合物との比較
- Kijanimicin
- Chlorothricin
- Tetrocarcins
- Versipelostatin
Comparison: Saccharocarcin B is unique due to its specific tetronic acid structure and its pronounced activity against both Gram-positive bacteria and Chlamydia trachomatis.
特性
IUPAC Name |
N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H103NO20/c1-15-16-42-17-18-43-25-35(6)58(88-54-30-66(13,78)62(40(11)83-54)69-41(12)70)33(4)23-31(2)45-20-19-44-56(67(45,14)63(75)55-64(76)68(43,29-42)89-65(55)77)32(3)24-34(5)59(44)85-53-28-49(84-50-22-21-46(71)36(7)79-50)61(39(10)82-53)87-52-27-48(73)60(38(9)81-52)86-51-26-47(72)57(74)37(8)80-51/h17-20,23,25,32-34,36-40,42-54,56-62,71-75,78H,15-16,21-22,24,26-30H2,1-14H3,(H,69,70)/b31-23+,35-25+,63-55+/t32-,33?,34-,36-,37+,38+,39+,40-,42-,43-,44-,45-,46+,47+,48+,49+,50-,51+,52+,53+,54-,56+,57+,58-,59-,60+,61+,62-,66-,67+,68-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWPUYZPOCJSRH-APOLWHJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@]23[C@@H](C=C1)/C=C(/[C@H](C(/C=C(/[C@@H]4C=C[C@H]5[C@H]([C@@]4(/C(=C(/C2=O)\C(=O)O3)/O)C)[C@H](C[C@@H]([C@@H]5O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O[C@H]9CC[C@H]([C@@H](O9)C)O)C)C)\C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)NC(=O)C)(C)O)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H103NO20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1254.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563020.png)
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/new.no-structure.jpg)

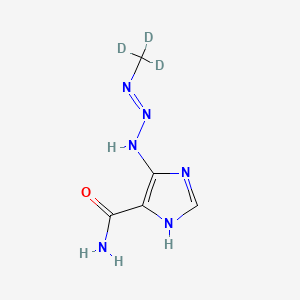
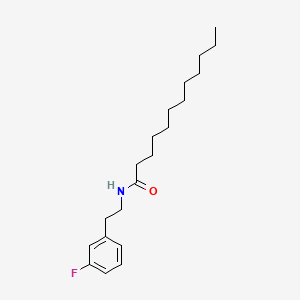

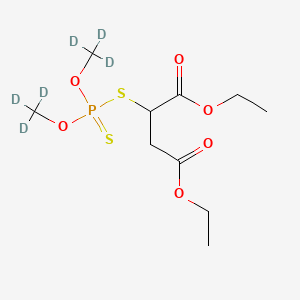

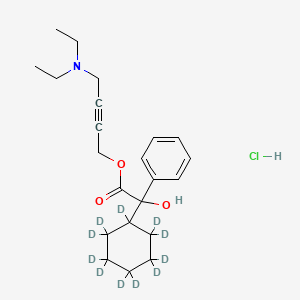
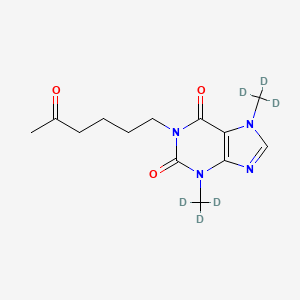
![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)

